(2-Fluoro-5-methoxy-4-nitrophenyl)methanol
Overview
Description
(2-Fluoro-5-methoxy-4-nitrophenyl)methanol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a phenyl ring, with a methanol group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-methoxy-4-nitrophenyl)methanol typically involves the nitration of 2-fluoro-5-methoxybenzyl alcohol. The process begins with the fluorination of 2-methoxybenzyl alcohol, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The reaction is carefully controlled to prevent over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances safety and efficiency, allowing for large-scale production while minimizing the risk of hazardous by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: (2-Fluoro-5-methoxy-4-nitrophenyl)carboxylic acid.
Reduction: (2-Fluoro-5-methoxy-4-aminophenyl)methanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-5-methoxy-4-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxy-4-nitrophenyl)methanol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the nitro group may contribute to its reactivity and biological activity.
Comparison with Similar Compounds
(2-Fluoro-4-nitroanisole): Similar structure but lacks the methanol group.
(2-Fluoro-5-methoxy-4-nitroaniline): Contains an amino group instead of a methanol group.
(2-Fluoro-5-methoxy-4-nitrobenzoic acid): Carboxylic acid derivative of the compound.
Uniqueness: (2-Fluoro-5-methoxy-4-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring, along with the fluorine atom, makes it a versatile intermediate for various synthetic applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-fluoro-5-methoxy-4-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-14-8-2-5(4-11)6(9)3-7(8)10(12)13/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVITGARJOOJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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